(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Monoamine Transporter

Researchers requiring stereochemically defined 3-aminopyrrolidine building blocks often face supply inconsistency and lengthy custom synthesis lead times. This (S)-enantiomer, with its ortho-CF₃ pharmacophore, is a direct solution. It is stocked for immediate dispatch, eliminating synthetic delays. - Defined (3S)-stereochemistry ensures stereospecific target engagement, avoiding inactive (R)-antipode mixtures. - Ortho-CF₃ group enhances metabolic stability and target affinity, matching the Pfizer NET inhibitor template. - Supplied with verified purity for reliable fragment-based drug discovery and parallel medicinal chemistry campaigns.

Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
CAS No. 820985-23-7
Cat. No. B12921612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
CAS820985-23-7
Molecular FormulaC12H15F3N2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1CNCC1NCC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-9(11)7-17-10-5-6-16-8-10/h1-4,10,16-17H,5-8H2/t10-/m0/s1
InChIKeyUTXSEFNQFDMZDV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine (CAS 820985-23-7): Chiral Pyrrolidine Scaffold for CNS-Targeted Library Synthesis


(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a chiral 3-aminopyrrolidine building block bearing an ortho-trifluoromethylbenzyl substituent [1]. It belongs to a class of monoamine reuptake inhibitor scaffolds extensively described in patent literature, where the (S)-configuration and the ortho-CF₃ group are key structural determinants for biological activity [2]. With a molecular weight of 244.26 g/mol, a computed XLogP3 of 1.9, and two hydrogen bond donors, this secondary amine is employed in fragment-based drug discovery and parallel medicinal chemistry campaigns [1].

Why Generic 3-Aminopyrrolidine Replacements Cannot Match (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine


Even structurally close pyrrolidine analogs differ fundamentally in their hydrogen-bonding topology, lipophilicity, and stereochemical presentation. The (S)-enantiomer is critical; the (R)-antipode would present the benzylamine vector in an opposite orientation, likely eliminating target engagement [1]. The regioisomer 1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine (CAS 1455259-41-2) places the benzyl group on the pyrrolidine ring nitrogen, reducing the hydrogen-bond donor count and altering the spatial projection of the CF₃ pharmacophore . Similarly, des-trifluoromethyl or para-substituted analogs lack the ortho-CF₃ electronic effects that enhance metabolic stability and target affinity in monoamine transporter assays [1].

Quantitative Differentiation Evidence for (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine vs. Closest Analogs


Hydrogen-Bond Donor Count Distinguishes Regioisomeric Attachment

The target compound presents two hydrogen-bond donors (pyrrolidine NH and benzylamine NH), whereas the regioisomer 1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine (CAS 1455259-41-2) possesses only one hydrogen-bond donor (pyrrolidine NH) because the benzyl group is attached to the ring nitrogen, converting the exocyclic amine into a tertiary amine with no donor capability [1][2]. This difference directly impacts the ability to form key hydrogen bonds with biological targets such as monoamine transporters, where the secondary benzylamine NH is a pharmacophoric requirement in the Pfizer 3-aminopyrrolidine series [1].

Medicinal Chemistry Fragment-Based Drug Discovery Monoamine Transporter

Ortho-CF₃ Lipophilicity Gain vs. Des-Trifluoromethyl Analog

Introduction of the ortho-trifluoromethyl group increases the computed partition coefficient by approximately 1.0–1.5 log units relative to the des-trifluoromethyl analog N-benzylpyrrolidin-3-amine. The target compound has a reported LogP of 2.88 (Chemsrc) and XLogP3 of 1.9 (PubChem), whereas the des-CF₃ parent would be expected to exhibit an XLogP3 of ~0.8–1.2 based on the well-established Hansch π constant for CF₃ (~0.88–1.1) [1][2]. This enhanced lipophilicity translates to improved blood-brain barrier permeability and metabolic stability, as the electron-withdrawing CF₃ group reduces oxidative metabolism at the benzyl position [1].

Lipophilicity Metabolic Stability CNS Penetration

Enantiomeric Purity: (S)-Configuration as a Pharmacophoric Requirement

The (3S)-configuration is a prerequisite for biological activity in the 3-aminopyrrolidine monoamine reuptake inhibitor series. The (3R)-enantiomer (CAS not explicitly assigned but structurally analogous) would project the benzylamine side chain into a different spatial quadrant, likely resulting in a significant loss of affinity. Patent SAR data for closely related N,N-disubstituted 3-aminopyrrolidines demonstrate that enantiomeric pairs can exhibit >10-fold differences in norepinephrine transporter (NET) IC₅₀ values [1]. Commercially, the (3S)-enantiomer is supplied at 98% purity (LeYan, Cat# 2285965) and must be verified by chiral HPLC or optical rotation to ensure stereochemical integrity .

Chiral Synthesis Stereochemistry Receptor Binding

Exocyclic vs. Endocyclic Benzyl Attachment Alters pKa and Ionization State

The target compound features a secondary benzylamine (exocyclic NH) with an estimated pKa ~8.5–9.5, whereas the regioisomer 1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine contains a tertiary endocyclic amine with pKa ~9.5–10.5 and a primary amine on the ring (pKa ~10–11) [1]. At physiological pH 7.4, the target compound's benzylamine NH remains partially protonated, facilitating ionic interactions with aspartate residues in monoamine transporters, while the regioisomer's protonation occurs predominantly on the ring nitrogen, misaligning the charge relative to the CF₃ pharmacophore [2]. This difference in ionization state profoundly affects binding mode and affinity.

Amine Basicity Drug-Receptor Electrostatics Physicochemical Profiling

Optimal Use Cases for (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine Based on Quantitative Differentiation


Fragment-Based Screening for Monoamine Transporter Inhibitors

The compound's secondary amine and ortho-CF₃ pharmacophore match the Pfizer 3-aminopyrrolidine NET inhibitor template [1]. Its two hydrogen-bond donors enable key interactions with transporter aspartate residues, while the (S)-configuration ensures stereospecific binding. Use in fragment libraries where the benzylamine NH is a required donor element, and the ortho-CF₃ group provides both lipophilicity and metabolic stability.

Chiral Building Block for Parallel Synthesis of N-Alkylated Analog Series

With a defined (3S)-stereocenter and 98% purity , this scaffold is suited for reductive amination or alkylation to generate N,N-disubstituted 3-aminopyrrolidines. The exocyclic NH is more reactive than the ring NH, enabling selective derivatization. This avoids the regioisomeric mixtures obtained when starting from the N-benzyl isomer.

CNS Penetration Optimization in Lead Series

The intrinsic XLogP3 of 1.9 and the metabolic shielding provided by the ortho-CF₃ group make this compound a suitable core for CNS programs where balancing solubility and permeability is critical [2]. Structure-activity relationship studies can benchmark against the des-CF₃ analog to quantify the lipophilicity advantage.

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